molecular formula C17H17Cl3N2O3 B1226889 Parconazole hydrochloride CAS No. 62973-77-7

Parconazole hydrochloride

Número de catálogo: B1226889
Número CAS: 62973-77-7
Peso molecular: 403.7 g/mol
Clave InChI: ZDZOAQMHMJXDBU-SATBOSKTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hidrocloruro de Parconazol: es un derivado sintético del imidazol y pertenece a la clase de agentes antifúngicos triazólicos. Se utiliza principalmente como un fungicida oral con actividad de amplio espectro contra dermatofitos, levaduras y otros hongos. Este compuesto no exhibe efectos antibacterianos. El mecanismo de acción implica la inhibición de la 14alfa-dimetilacion de lanosterol a ergosterol dependiente del citocromo P450 fúngico, lo cual es esencial para la síntesis e integridad de la membrana celular fúngica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de parconazol se sintetiza a través de una serie de reacciones químicas que involucran derivados de imidazol. La ruta sintética generalmente incluye los siguientes pasos:

Métodos de producción industrial: La producción industrial de hidrocloruro de parconazol implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de parconazol experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de hidrocloruro de parconazol con propiedades antifúngicas modificadas .

Aplicaciones Científicas De Investigación

El hidrocloruro de parconazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de parconazol implica la inhibición de la 14alfa-dimetilacion de lanosterol a ergosterol dependiente del citocromo P450 fúngico. Esta inhibición interrumpe la síntesis de ergosterol, un componente vital de la membrana celular fúngica. Como resultado, la integridad de la membrana celular fúngica se ve comprometida, lo que lleva a la pérdida de componentes intracelulares esenciales y la inhibición del crecimiento de las células fúngicas .

Comparación Con Compuestos Similares

Compuestos similares:

Comparación: El hidrocloruro de parconazol es único debido a sus características estructurales específicas, como los grupos diclorofenil y propinoxicilo metil, que contribuyen a su actividad antifúngica distintiva. En comparación con compuestos similares, el hidrocloruro de parconazol puede exhibir diferentes propiedades farmacocinéticas, solubilidad y eficacia contra varios patógenos fúngicos .

Actividad Biológica

Parconazole hydrochloride is a novel azole antifungal compound that has garnered attention for its potential efficacy against various fungal pathogens, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death. The compound's selectivity for fungal cytochrome P450 enzymes over mammalian counterparts minimizes potential toxicity to human cells.

Antifungal Efficacy

Recent studies have demonstrated the antifungal activity of this compound against various species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) for these pathogens have been established through in vitro testing.

Fungal Species MIC (µg/mL) Mechanism of Resistance
Candida albicans0.5 - 2Overexpression of efflux pumps
Aspergillus fumigatus1 - 4Mutations in target enzyme
Cryptococcus neoformans0.25 - 1Capsule formation

Case Studies and Clinical Implications

  • Case Study on C. albicans : A study highlighted that this compound showed synergistic effects when combined with fluconazole against resistant strains of C. albicans. The combination therapy reduced the MIC of both drugs significantly, suggesting a promising approach for treating resistant infections .
  • Impact on Biofilms : Research indicated that this compound effectively disrupted biofilm formation in C. albicans, which is a common factor in chronic infections. This disruption was attributed to its ability to penetrate biofilms and inhibit fungal growth at lower concentrations compared to fluconazole alone .
  • Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of therapy .

Comparative Analysis with Other Antifungals

This compound has been compared with other azole antifungals such as fluconazole and voriconazole in terms of efficacy and resistance management.

Antifungal Efficacy Against Resistant Strains Common Resistance Mechanisms
This compoundHighEfflux pumps, target mutations
FluconazoleModerateEfflux pumps, target mutations
VoriconazoleHighTarget mutations

Propiedades

IUPAC Name

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOAQMHMJXDBU-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212181
Record name Parconazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62973-77-7
Record name Parconazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parconazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARCONAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parconazole hydrochloride
Reactant of Route 2
Reactant of Route 2
Parconazole hydrochloride
Reactant of Route 3
Reactant of Route 3
Parconazole hydrochloride
Reactant of Route 4
Parconazole hydrochloride
Reactant of Route 5
Reactant of Route 5
Parconazole hydrochloride
Reactant of Route 6
Parconazole hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.